molecular formula C7H9BrN2O2 B8007237 methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate

methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate

Cat. No.: B8007237
M. Wt: 233.06 g/mol
InChI Key: ZMUPTDBZXVQNBU-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate is a heterocyclic compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is often used as a building block in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate typically involves the bromination of pyrazole followed by esterification. One common method includes the reaction of 3-bromo-1H-pyrazole with methyl acrylate under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

Methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chloro-1H-pyrazol-1-yl)propanoate
  • Methyl 2-(3-iodo-1H-pyrazol-1-yl)propanoate
  • Methyl 2-(3-fluoro-1H-pyrazol-1-yl)propanoate

Uniqueness

Methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry .

Biological Activity

Methyl 2-(3-bromo-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a bromine atom and a propanoate group. The presence of the bromine enhances its electrophilic character, making it an attractive candidate for interactions with various biological targets.

Enzyme Interactions

This compound has been studied for its interactions with various enzymes, particularly as an inhibitor in biochemical pathways. Notably, it has shown potential in modulating the activity of cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. The inhibition of COX enzymes suggests potential applications in anti-inflammatory therapies.

Cellular Effects

This compound influences cellular processes by modulating signaling pathways such as MAPK/ERK. This modulation can affect cell proliferation and differentiation, indicating its potential role in cancer therapies.

The mechanism of action for this compound involves specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation depending on the target. For instance, it competes with ATP for binding to certain kinases, thereby inhibiting their activity .

Biological Activity Overview

Activity Type Description References
Antibacterial Exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.
Anti-inflammatory Inhibits COX enzymes, suggesting potential use in inflammatory conditions.
Anticancer Modulates signaling pathways involved in cancer cell proliferation and survival.

Antibacterial Activity

In a study evaluating a series of pyrazole compounds, this compound was identified as having significant antibacterial properties against multidrug-resistant strains of Acinetobacter baumannii. The compound demonstrated minimum inhibitory concentration (MIC) values that indicate its potential as an antibiotic adjuvant .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can inhibit COX enzymes effectively. This compound was found to have a competitive inhibition profile similar to established anti-inflammatory drugs, highlighting its therapeutic potential in treating inflammatory diseases .

Properties

IUPAC Name

methyl 2-(3-bromopyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-3-6(8)9-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUPTDBZXVQNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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